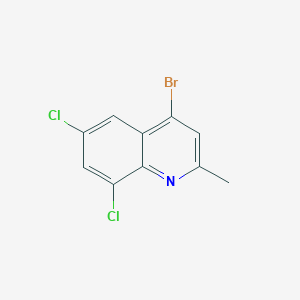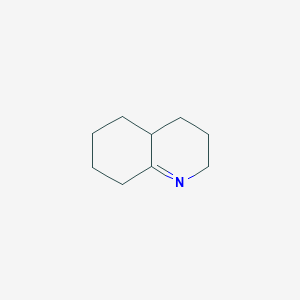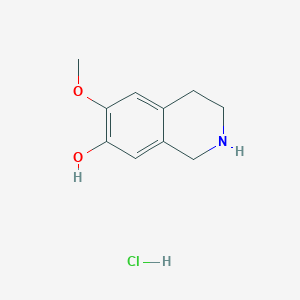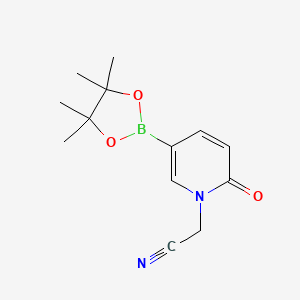
1,2,3,4-Tetrahydro-6-hydroxy-7-methoxy-isoquinoline-hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-6-hydroxy-7-methoxy-isoquinoline-hydrochloride is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their wide range of biological activities and are found in many natural products and synthetic pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-6-hydroxy-7-methoxy-isoquinoline-hydrochloride can be synthesized through several methods. One common approach involves the hydrogenation of isoquinoline derivatives. The Pomeranz–Fritsch reaction is an efficient method for the preparation of isoquinoline derivatives . Another method involves the N-alkylation of benzyl amines with halo acetophenones .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the extraction of isoquinoline from coal tar, followed by fractional crystallization of the acid sulfate . This method exploits the basicity of isoquinoline compared to quinoline, allowing for selective extraction and purification.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydro-6-hydroxy-7-methoxy-isoquinoline-hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrones using hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: The compound can be reduced to decahydroisoquinoline.
Substitution: It can undergo N-alkylation reactions with halo acetophenones.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and selenium dioxide.
Reduction: Hydrogenation using catalysts like palladium or platinum.
Substitution: Halo acetophenones and benzyl amines.
Major Products Formed:
Oxidation: Nitrones.
Reduction: Decahydroisoquinoline.
Substitution: N-alkylated isoquinoline derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydro-6-hydroxy-7-methoxy-isoquinoline-hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various natural products and synthetic pharmaceuticals.
Biology: The compound is used in the study of neurodegenerative diseases like Parkinson’s disease.
Industry: Isoquinoline derivatives are used in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-6-hydroxy-7-methoxy-isoquinoline-hydrochloride involves its interaction with various molecular targets and pathways. As a secondary amine, it can form salts with strong acids and undergoes dehydrogenation and hydrogenation reactions . The compound’s biological activities are attributed to its ability to interact with enzymes and receptors involved in neurodegenerative diseases and other pathological conditions .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A secondary amine derived from isoquinoline by hydrogenation.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with similar structural features and biological activities.
7-Ethoxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride: Another derivative used in scientific research.
Uniqueness: 1,2,3,4-Tetrahydro-6-hydroxy-7-methoxy-isoquinoline-hydrochloride is unique due to its specific hydroxyl and methoxy substitutions, which confer distinct chemical and biological properties. These substitutions enhance its solubility and reactivity, making it a valuable compound for various applications in medicinal chemistry and pharmacology .
Properties
CAS No. |
1078-27-9 |
|---|---|
Molecular Formula |
C10H14ClNO2 |
Molecular Weight |
215.67 g/mol |
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-13-10-5-8-6-11-3-2-7(8)4-9(10)12;/h4-5,11-12H,2-3,6H2,1H3;1H |
InChI Key |
NGSIKEMUWGSYPG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2CCNCC2=C1)O.Cl |
Canonical SMILES |
COC1=C(C=C2CCNCC2=C1)O.Cl |
Key on ui other cas no. |
1078-27-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















